1-Bromo-3-(cyclohexylmethyl)benzene
Description
1-Bromo-3-(cyclohexylmethyl)benzene is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom at position 1 and a cyclohexylmethyl group (-CH₂-cyclohexyl) at position 2. Its molecular formula is C₁₃H₁₇Br, with a molecular weight of 253.18 g/mol. The cyclohexylmethyl group introduces steric bulk and lipophilicity, making this compound useful in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceuticals .
Properties
IUPAC Name |
1-bromo-3-(cyclohexylmethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVAAQFBEBJHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclohexylmethyl)benzene can be synthesized through the bromination of 3-(cyclohexylmethyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 1-Bromo-3-(cyclohexylmethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(cyclohexylmethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Formation of 3-(cyclohexylmethyl)phenol or 3-(cyclohexylmethyl)aniline.
Oxidation: Formation of 3-(cyclohexylmethyl)benzoic acid.
Reduction: Formation of 3-(cyclohexylmethyl)benzene.
Scientific Research Applications
1-Bromo-3-(cyclohexylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclohexylmethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Alkyl vs. Ether Linkages
3-Bromobenzyl Cyclohexyl Ether (C₁₃H₁₇BrO)
- Structure : Benzene ring with bromine at position 1 and a cyclohexyl ether group (-O-CH₂-cyclohexyl) at position 3.
- Molecular Weight : 277.18 g/mol.
- Key Differences : The ether linkage increases polarity compared to the direct alkyl chain in 1-Bromo-3-(cyclohexylmethyl)benzene. This affects solubility (more polar solvents) and reactivity in nucleophilic substitutions due to the electron-donating oxygen .
1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O)
- Structure : Bromine at position 1 and a trifluoromethoxy (-OCF₃) group at position 3.
- Molecular Weight : 245.01 g/mol.
- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. This contrasts with the electron-donating cyclohexylmethyl group in the target compound .
Substituent Bulk and Steric Effects
1-Bromo-3-(phenylsulfanylmethyl)benzene (C₁₃H₁₁BrS)
- Structure : Bromine at position 1 and a phenylsulfanylmethyl (-CH₂-S-C₆H₅) group at position 3.
- Molecular Weight : 279.20 g/mol.
- The phenyl group adds steric hindrance comparable to cyclohexylmethyl but with different electronic effects (mildly electron-withdrawing) .
1-Bromo-3-(cyclopropylmethoxy)benzene (C₁₀H₁₁BrO)
- Structure : Bromine at position 1 and a cyclopropylmethoxy (-O-CH₂-cyclopropyl) group at position 3.
- Molecular Weight : 227.10 g/mol.
Halogen and Functional Group Variations
1-Bromo-3-((3-bromobenzyl)oxy)benzene (C₁₃H₁₀Br₂O)
- Structure : Bromine at position 1 and a 3-bromobenzyloxy group (-O-CH₂-C₆H₄-Br) at position 3.
- Molecular Weight : 354.94 g/mol.
- Key Differences : The additional bromine enhances electrophilicity, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the ether linkage differentiates its solubility and stability from the target compound .
1-Bromo-3-chloro-2-methoxybenzene (C₇H₆BrClO)
- Structure : Bromine at position 1, chlorine at position 3, and methoxy (-OCH₃) at position 2.
- Molecular Weight : 237.48 g/mol.
- Key Differences : The presence of chlorine and methoxy groups creates competing electronic effects (chlorine is electron-withdrawing, methoxy is electron-donating), altering regioselectivity in further substitutions .
Data Table: Comparative Analysis
Biological Activity
1-Bromo-3-(cyclohexylmethyl)benzene, also known by its CAS number 98446-79-8, is an organic compound with significant interest in both chemical and biological research. This compound is characterized by its unique structural features, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of 1-Bromo-3-(cyclohexylmethyl)benzene, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
1-Bromo-3-(cyclohexylmethyl)benzene has the following chemical structure:
- Molecular Formula : C12H15Br
- Molecular Weight : 241.16 g/mol
- IUPAC Name : 1-bromo-3-(cyclohexylmethyl)benzene
The presence of the bromine atom in its structure allows for various chemical reactions, including nucleophilic substitutions, which can enhance its biological activity compared to similar compounds without halogen substituents.
Antimicrobial Properties
Research indicates that 1-Bromo-3-(cyclohexylmethyl)benzene exhibits notable antimicrobial activity. A study conducted on several brominated compounds demonstrated that those with a cyclohexyl group generally showed enhanced inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of 1-Bromo-3-(cyclohexylmethyl)benzene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and death.
Case Study: Effects on Cancer Cell Lines
A study evaluated the effects of 1-Bromo-3-(cyclohexylmethyl)benzene on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
Table 2: Anticancer Activity of 1-Bromo-3-(cyclohexylmethyl)benzene
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| HeLa | 20 | Cell cycle arrest | |
| A549 | 25 | Inhibition of proliferation |
The biological activity of 1-Bromo-3-(cyclohexylmethyl)benzene is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific cellular receptors, leading to altered signaling pathways.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that it may activate intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
